molecular formula C12H10FN3O2 B4507800 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide

2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B4507800
M. Wt: 247.22 g/mol
InChI Key: GWJQQUJNYYZSGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is an organic compound that belongs to the class of pyridazinone derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a pyridazinone ring, which is further connected to an acetamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Scientific Research Applications

2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves the reaction of 2-fluorobenzoyl chloride with hydrazine hydrate to form 2-fluorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under reflux conditions to yield 3-(2-fluorophenyl)-6-oxopyridazine. Finally, the acetamide group is introduced through the reaction with chloroacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl)propanoic acid
  • N-cyclohexyl-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide
  • N-(4-butylphenyl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]acetamide

Uniqueness

2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is unique due to its specific fluorophenyl and pyridazinone structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3O2/c13-9-4-2-1-3-8(9)10-5-6-12(18)16(15-10)7-11(14)17/h1-6H,7H2,(H2,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWJQQUJNYYZSGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC(=O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide
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